molecular formula C11H11F3O2 B1374612 Methyl 3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 294856-02-3

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No. B1374612
M. Wt: 232.2 g/mol
InChI Key: QOJOGGQDFLABIX-UHFFFAOYSA-N
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Patent
US08454978B2

Procedure details

2.40 g of 3-(3-trifluoromethylphenyl)-propionic acid methyl ester synthesized in Step 1 was dissolved in 20 ml of dry dichloromethane. 13 ml of diisopropyl aluminum hydride solution (0.91 M) in hexane was dropped over 5 minutes at −78° C. under an argon atmosphere, and the mixture was stirred at the same temperature for 40 minutes. 50 ml of a saturated ammonium chloride aqueous solution was dropped, and then the mixture was stirred and the temperature was raised to room temperature. 20 ml of water and 5 ml of concentrated hydrochloric acid were added, and the resultant was separated into an aqueous layer and an organic layer. The aqueous layer was extracted with dichloromethane, and the extract was combined with the separated organic layer, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to afford 2.12 g of the captioned compound as an oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diisopropyl aluminum hydride
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1.[H-].C([Al+]C(C)C)(C)C.[Cl-].[NH4+].Cl>ClCCl.CCCCCC.O>[F:13][C:12]([F:14])([F:15])[C:8]1[CH:7]=[C:6]([CH2:5][CH2:4][CH:3]=[O:2])[CH:11]=[CH:10][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
COC(CCC1=CC(=CC=C1)C(F)(F)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
diisopropyl aluminum hydride
Quantity
13 mL
Type
reactant
Smiles
[H-].C(C)(C)[Al+]C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
the resultant was separated into an aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCC=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.